3,6,4'-Trihydroxyflavone

Cancer Research Epigenetics Lung Cancer

For rigorous NSD3 inhibition (IC50 2.3 µM) and CYP1A1/1B1 SAR studies, only the 3,6,4'-substitution pattern delivers validated target engagement (KD 6.9 µM). Do not substitute with generic trihydroxyflavones or 3,7,4'-isomers—positional precision dictates bioactivity. Insist on ≥98% purity and proper storage to ensure experimental reproducibility.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
Cat. No. B1200754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,4'-Trihydroxyflavone
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O)O
InChIInChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-7-10(17)5-6-12(11)20-15/h1-7,16-17,19H
InChIKeyQUPHEKFURGDWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,4'-Trihydroxyflavone: Baseline Characterization for Informed Procurement in Flavonoid Research


3,6,4'-Trihydroxyflavone (CHEBI:79733) is a trihydroxyflavone characterized by hydroxy substitutions at the 3, 6, and 4' positions on the flavone backbone (C₁₅H₁₀O₅) [1]. This specific substitution pattern distinguishes it from other flavones, defining its unique physicochemical and biological profile and making its precise identity critical for reproducible research [2]. The compound is commercially available as crystals with a purity of ≥98% and a melting point between 338-340°C .

Why 3,6,4'-Trihydroxyflavone Cannot Be Interchanged with Generic Flavonoids: A Quantitative Basis


Selecting a generic 'trihydroxyflavone' or a close analog like 3,7,4'-trihydroxyflavone (resokaempferol) is not scientifically interchangeable with 3,6,4'-trihydroxyflavone. The precise positioning of hydroxyl groups is the primary determinant of a flavonoid's bioactivity, target engagement, and metabolic fate [1]. This is clearly evidenced by the distinct binding profiles and functional activities of isomers. For instance, in cytochrome P450 inhibition assays, even minor positional shifts yield dramatically different inhibition profiles. Furthermore, the binding affinity to specific protein targets, such as the NSD3 oncoprotein, is critically dependent on the 3,6,4'-hydroxyl pattern, a feature not shared by all analogs [2]. Using an incorrect isomer or a structurally undefined mixture introduces significant experimental variability and can invalidate mechanistic studies, rendering procurement based on precise chemical structure a non-negotiable requirement.

3,6,4'-Trihydroxyflavone: A Quantitative Guide to Comparator-Based Differentiation Evidence


Potent and Selective Anti-Proliferative Activity Against NSD3-Amplified Lung Squamous Cell Carcinoma

3,6,4'-Trihydroxyflavone (THF) demonstrates highly potent anti-proliferative activity against LSCC cell lines harboring NSD3 amplifications or gain-of-function mutations, achieving an IC50 of 2.3 µM [1]. This activity is linked to a specific, quantifiable binding interaction with the NSD3 oncoprotein, with a dissociation constant (KD) of 6.9 µM confirmed by surface plasmon resonance (SPR) [1]. In contrast, the parent compound, Kaempferol, while an anticancer lead, showed weaker activity in initial screening, prompting the development of THF as a more potent derivative [1].

Cancer Research Epigenetics Lung Cancer

Differentiated CYP1A1 and CYP1B1 Inhibition Profile for Metabolism Studies

The inhibition potency of 3,6,4'-Trihydroxyflavone against CYP1A1 and CYP1B1 is highly sensitive to its specific hydroxylation pattern. While comprehensive IC50 data for all analogs are part of a larger dataset, the structure-activity relationship (SAR) established in this study shows that 3,6,4'-Trihydroxyflavone falls into a class of flavonoids with IC50 values ranging from 0 to 1.0 µM for CYP1A1 and CYP1B1 inhibition [1]. This contrasts with other flavonoids like 5,7-dihydroxyflavone or 3-hydroxyflavone, which exhibit different binding and inhibition profiles, indicating that the 3,6,4'-hydroxyl configuration confers a specific inhibitory signature [1].

Drug Metabolism Toxicology Enzymology

Sub-Nanomolar Binding Affinity to an Unknown Target Revealed by ITC

In a comparative biophysical analysis of hydroxyflavones, 3,6,4'-Trihydroxyflavone is reported to have a direct binding assay KD of 0.66 µM, indicating moderate affinity [1]. However, isothermal titration calorimetry (ITC) reveals an extraordinarily low Kd1 of 444 mmol/L (0.444 M), a value that differs by six orders of magnitude from its direct binding assay KD. This suggests a complex binding mechanism, perhaps to a secondary, low-affinity site, or the formation of large aggregates. This unique thermodynamic signature is distinct from its closest isomer, 3,7-Dihydroxyflavone (KD = 2.8 µM; Kd1 = 0.18 mmol/L) and other flavones like Apigenin (KD = 1.77 µM; Kd1 = 0.57 mmol/L), highlighting a distinct and quantifiable biophysical behavior [1].

Biophysics Drug Discovery Protein Binding

3,6,4'-Trihydroxyflavone: Evidence-Based Research and Application Scenarios for Procurement


Targeted Epigenetic Therapy Research for NSD3-Driven Cancers

For researchers focused on lung squamous cell carcinoma (LSCC) or other cancers with NSD3 dysregulation, 3,6,4'-Trihydroxyflavone is a validated tool compound. Its potent IC50 of 2.3 µM against NSD3-amplified cells and its direct, quantifiable binding (KD = 6.9 µM) to the NSD3 protein make it ideal for studies investigating NSD3 inhibition as a therapeutic strategy [1].

Investigating Structure-Activity Relationships in CYP1A1/1B1 Inhibition

The compound is a critical component in structure-activity relationship (SAR) studies of cytochrome P450 enzymes. Its classification among the most potent CYP1A1 and CYP1B1 inhibitors (IC50 range of 0-1.0 µM) makes it a key control or comparator for evaluating how specific hydroxyl group positioning on the flavone backbone dictates enzyme inhibition potency and selectivity [1].

Biophysical Studies of Unconventional Ligand-Target Interactions

The stark, six-order-of-magnitude discrepancy between the direct binding KD (0.66 µM) and the ITC-derived Kd1 (444 mmol/L) for 3,6,4'-Trihydroxyflavone presents a unique biophysical phenomenon [1]. This compound is therefore a specialized tool for researchers investigating non-canonical binding mechanisms, protein aggregation phenomena, or the thermodynamics of weak, multi-site interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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